molecular formula C13H23NO6 B13746258 (R)-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester)

(R)-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester)

Cat. No.: B13746258
M. Wt: 289.32 g/mol
InChI Key: ZKLVICYBRXLQIO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) is a compound that belongs to the class of esters. Esters are widely used in organic chemistry due to their reactivity and versatility. This particular compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) typically involves the esterification of ®-2-Tert-butoxycarbonylamino-succinic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the ester groups.

Major Products Formed

    Hydrolysis: Yields ®-2-Tert-butoxycarbonylamino-succinic acid and ethanol.

    Reduction: Produces the corresponding alcohols.

    Substitution: Results in the formation of new esters or amides, depending on the nucleophile used.

Scientific Research Applications

®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

    Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of ®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) involves the hydrolysis of the ester bonds to release the active carboxylic acid and alcohol. The carboxylic acid can then participate in various biochemical pathways, while the alcohol can be further metabolized or used as a solvent.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester used as a solvent in various applications.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

    Isopropyl butyrate: Used in the production of perfumes and as a solvent.

Uniqueness

®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) is unique due to its specific structure, which includes both tert-butoxycarbonyl and diethyl ester groups. This combination of functional groups makes it particularly useful as an intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C13H23NO6

Molecular Weight

289.32 g/mol

IUPAC Name

diethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate

InChI

InChI=1S/C13H23NO6/c1-6-18-10(15)8-9(11(16)19-7-2)14-12(17)20-13(3,4)5/h9H,6-8H2,1-5H3,(H,14,17)/t9-/m1/s1

InChI Key

ZKLVICYBRXLQIO-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C(=O)OCC)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)NC(=O)OC(C)(C)C

Origin of Product

United States

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